N-benzylpyrazine-2-carboxamide

Antimycobacterial Tuberculosis MIC

N-Benzylpyrazine-2-carboxamide (CAS 347368-07-4) is a pyrazine-2-carboxamide derivative in which the carboxamide nitrogen is substituted with a benzyl group. This compound serves as the core scaffold for a series of alkylamino and halogen-substituted analogs that have demonstrated moderate in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 4.6–10 µM for the most active derivatives) and selective antibacterial activity against Gram-positive strains including MRSA.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B3865498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpyrazine-2-carboxamide
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H11N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
InChIKeyLCEYIUAAVRLLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpyrazine-2-carboxamide: A Pyrazinamide-Derived Scaffold for Anti-Infective Discovery


N-Benzylpyrazine-2-carboxamide (CAS 347368-07-4) is a pyrazine-2-carboxamide derivative in which the carboxamide nitrogen is substituted with a benzyl group. This compound serves as the core scaffold for a series of alkylamino and halogen-substituted analogs that have demonstrated moderate in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 4.6–10 µM for the most active derivatives) and selective antibacterial activity against Gram-positive strains including MRSA . The unsubstituted parent compound has also been identified as a crystallographically confirmed fragment hit against the SARS-CoV-2 Nsp3 macrodomain (PDB: 5RV2), placing it among 234 validated chemotypes for antiviral development .

Why N-Benzylpyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazine Carboxamides


Substitution at the pyrazine ring and the benzyl moiety profoundly alters the biological profile of this scaffold. For example, while the core N-benzylpyrazine-2-carboxamide possesses only weak basal antimycobacterial activity, introduction of a 3-alkylamino group elevates potency to MIC values of 4.6–10 µM against M. tuberculosis H37Rv , and a 3-chloro substituent shifts selectivity toward Gram-positive bacteria (MIC = 7.81 µM vs. S. aureus) . Conversely, the unsubstituted parent compound uniquely appears in the SARS-CoV-2 macrodomain fragment screen as a validated crystallographic hit, a profile not shared by its more potent antimycobacterial analogs . These non-overlapping activity profiles mean that generic in-class substitution—e.g., simply ordering “a pyrazinamide derivative”—risks selecting a compound with irrelevant activity for the intended application.

Head‑to‑Head Performance Data for N-Benzylpyrazine-2-carboxamide vs. Closest Analogs


Antimycobacterial Activity: Alkylamino Derivatives vs. Unsubstituted Parent Compound

The unsubstituted N-benzylpyrazine-2-carboxamide exhibits only marginal antimycobacterial activity, whereas its 3-alkylamino derivatives achieve MIC values of 4.6–10 µM against M. tuberculosis H37Rv. This represents an improvement of at least one order of magnitude in potency conferred by the alkylamino substituent . Importantly, these derivatives also retain activity against drug-resistant mycobacterial strains, a feature not observed for the parent scaffold .

Antimycobacterial Tuberculosis MIC

Cytotoxicity Advantage: Alkylamino vs. Carbonitrile-Substituted Pyrazines

Alkylamino derivatives of N-benzylpyrazine-2-carboxamide demonstrate comparable antimycobacterial potency but significantly lower in vitro cytotoxicity relative to previously published benzylamino-substituted pyrazines bearing a carbonitrile group on the pyrazine core . This differential was attributed to the absence of the electron-withdrawing nitrile moiety, suggesting a wider therapeutic window for the N-benzylpyrazine-2-carboxamide series.

Cytotoxicity Selectivity Pyrazine carboxamide

Crystallographic Validation as a SARS-CoV-2 Macrodomain Fragment Hit

N-benzylpyrazine-2-carboxamide (ZINC000000311783) was one of 234 crystallographically confirmed fragment hits identified in a massive screen of 2,533 diverse fragments against the SARS-CoV-2 Nsp3 macrodomain . The compound binds in the ADP-ribose active site at 1.01 Å resolution (PDB: 5RV2), whereas closely related N-alkyl or N-aryl pyrazine-2-carboxamides were not reported among the 214 unique binders, suggesting a specific recognition driven by the benzyl moiety .

SARS-CoV-2 Nsp3 macrodomain Fragment screening

Optimal Procurement Use‑Cases for N-Benzylpyrazine-2-carboxamide


Antimycobacterial Lead Optimization Campaigns

Use the unsubstituted N-benzylpyrazine-2-carboxamide as a negative control or scaffold‑hopping starting point in antimycobacterial structure–activity relationship (SAR) studies. As demonstrated by the alkylamino series, substitution at the 3‑position of the pyrazine ring can elevate potency from undetectable to MIC 4.6–10 µM against M. tuberculosis H37Rv . Procure the parent compound alongside 3‑chloro or 3‑alkylamino intermediates to map SAR.

SARS‑CoV‑2 Macrodomain Inhibitor Development

N‑Benzylpyrazine-2-carboxamide is a validated crystallographic fragment hit for the SARS‑CoV‑2 Nsp3 macrodomain (PDB: 5RV2, 1.01 Å resolution) . It occupies the ADP‑ribose binding site and can serve as a template for structure‑guided elaboration. Procure this specific fragment for co‑crystallization, thermal shift assays, or ITC‑based affinity maturation programs targeting the viral macrodomain.

Comparative Cytotoxicity Profiling in Pyrazine Series

Leverage the documented cytotoxicity advantage of the N-benzylpyrazine-2-carboxamide alkylamino derivatives over carbonitrile‑containing analogs . Use the core scaffold as a control to benchmark newly synthesized pyrazine carboxamides in HepG2 viability assays, ensuring that potency gains do not come at the cost of increased mammalian cell toxicity.

Antibacterial Screening Against Drug‑Resistant Gram‑Positives

3‑Chloro‑substituted N‑benzylpyrazine-2-carboxamide derivatives exhibit selective activity against S. aureus (MIC 7.81 µM) and S. epidermidis (MIC 15.62 µM), while the parent compound is inactive . Procure the parent and the 3‑chloro derivative in parallel for a differential screening panel that includes MRSA clinical isolates, enabling rapid identification of structure‑specific antibacterial effects.

Quote Request

Request a Quote for N-benzylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.